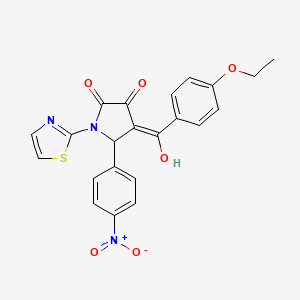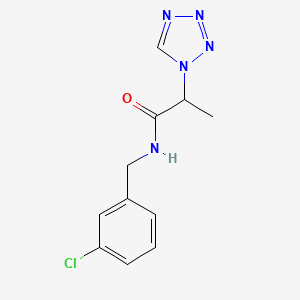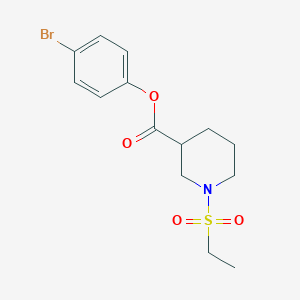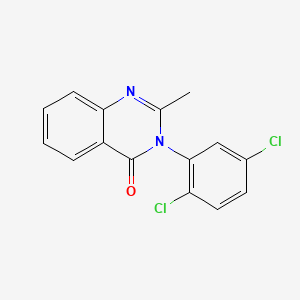![molecular formula C18H16N4O6 B5480407 (5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5480407.png)
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a furan ring, a diazinane ring, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method includes the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with 1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Ru/Al2O3 in toluene have been reported to be effective in similar synthetic processes .
化学反应分析
Types of Reactions
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as biological probes or inhibitors.
Medicine: The compound and its derivatives could be explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities.
作用机制
The mechanism of action of (5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to changes in their activity. The furan and diazinane rings may also play a role in stabilizing the compound and facilitating its binding to targets. Pathways such as the PI3K-AKT and MAPK signaling pathways could be involved in its biological effects .
相似化合物的比较
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Fluoranthene: A polycyclic aromatic hydrocarbon used in the construction of organometallic sandwich systems.
2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid: A compound that acts as a peroxisome proliferator-activated receptor agonist.
Uniqueness
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
属性
IUPAC Name |
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6/c1-20(2)14-6-5-11(9-15(14)22(26)27)8-13-16(23)19-18(25)21(17(13)24)10-12-4-3-7-28-12/h3-9H,10H2,1-2H3,(H,19,23,25)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTINFMRSBFPAR-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-3-(4-methoxyanilino)-1-(9-methylcarbazol-3-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5480354.png)
![3-{[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5480366.png)


![3-[3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B5480384.png)
![2-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]amino}-4,6-dimethylnicotinonitrile](/img/structure/B5480403.png)
![3-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5480405.png)
![methyl 4-chloro-2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5480412.png)

![2,2'-[1,2-ethanediylbis(oxy)]bis(1-phenyldiazene) 1,1'-dioxide](/img/structure/B5480423.png)
![7-acetyl-N-[3-(1H-imidazol-1-yl)propyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5480424.png)

![6-methyl-1-{3-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]propyl}-2(1H)-pyridinone](/img/structure/B5480430.png)
![N-[3-(1-{(Z)-2-[(4-FLUOROPHENYL)SULFONYL]HYDRAZONO}ETHYL)PHENYL]-5-METHYL-2-THIOPHENECARBOXAMIDE](/img/structure/B5480436.png)
